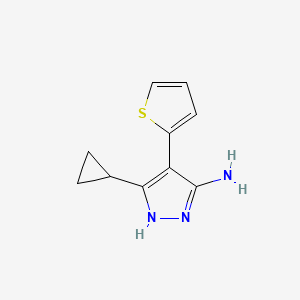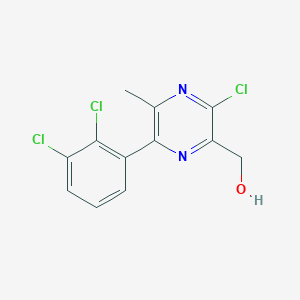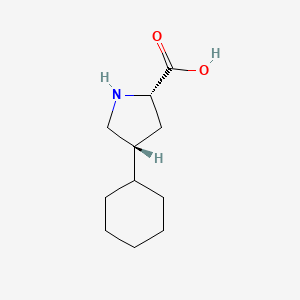
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often employed for the separation and purification of the enantiomers .
化学反応の分析
Types of Reactions
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with proteins and enzymes, potentially stabilizing their structures.
Industry: Utilized in the production of chiral catalysts and ligands for various industrial processes.
作用機序
The mechanism of action of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions and stabilizing the transition states. It may also interact with proteins, altering their conformation and activity .
類似化合物との比較
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Similar in structure but contains a fluorine atom instead of a cyclohexyl group.
(2S,4R)-4-Methylproline: Contains a methyl group instead of a cyclohexyl group, used in protein stabilization.
Thiazolidine-4-carboxylic acid derivatives: Structurally different but used in similar applications for their chiral properties.
Uniqueness
(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific chiral interactions and stability.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10-/m0/s1 |
InChIキー |
XRZWVSXEDRYQGC-UWVGGRQHSA-N |
異性体SMILES |
C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O |
正規SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



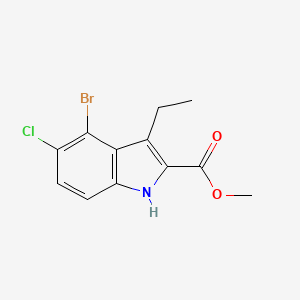
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)

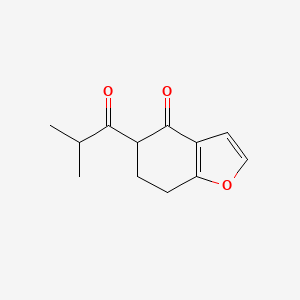
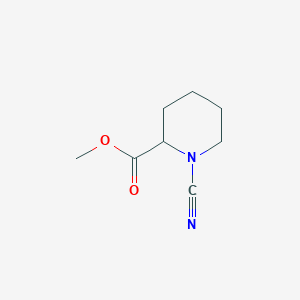
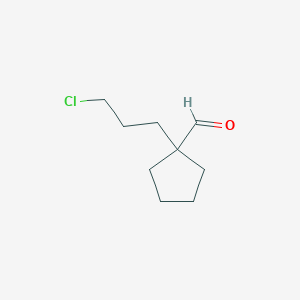
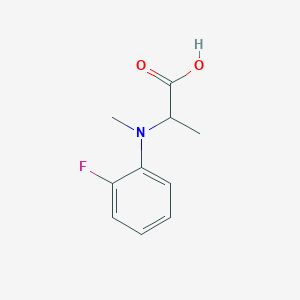

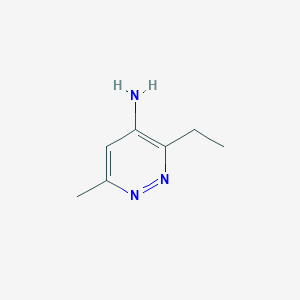
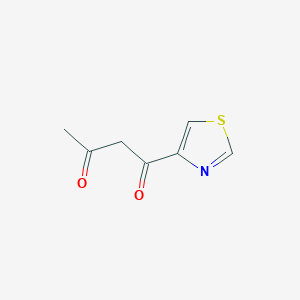
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
